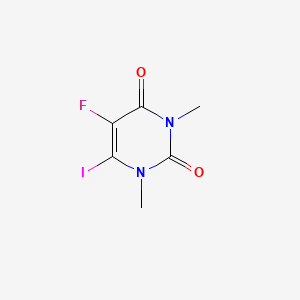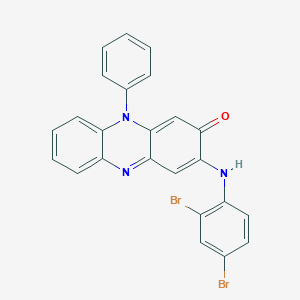
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is a complex organic compound that features a phenazinone core substituted with a 2,4-dibromoanilino group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dibromoaniline, which is then reacted with appropriate phenazinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted phenazinones.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include oxidative stress and apoptosis, leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromoaniline: A simpler analog with similar bromine substitutions but lacking the phenazinone core.
10-Phenylphenazin-2(10H)-one: Lacks the 2,4-dibromoanilino group but shares the phenazinone structure.
Uniqueness
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2,4-dibromoanilino group and the phenazinone core makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
103569-41-1 |
|---|---|
Molekularformel |
C24H15Br2N3O |
Molekulargewicht |
521.2 g/mol |
IUPAC-Name |
3-(2,4-dibromoanilino)-10-phenylphenazin-2-one |
InChI |
InChI=1S/C24H15Br2N3O/c25-15-10-11-18(17(26)12-15)27-21-13-20-23(14-24(21)30)29(16-6-2-1-3-7-16)22-9-5-4-8-19(22)28-20/h1-14,27H |
InChI-Schlüssel |
GDJOEKYVDPBFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC(=O)C(=C4)NC5=C(C=C(C=C5)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
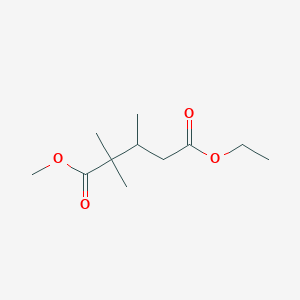
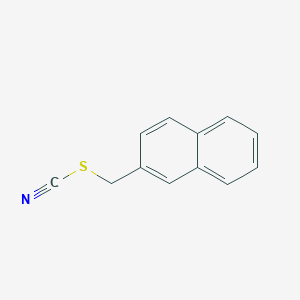
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
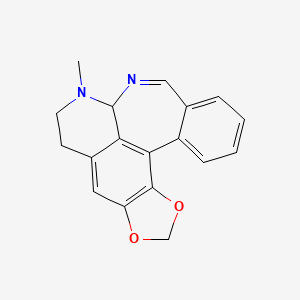

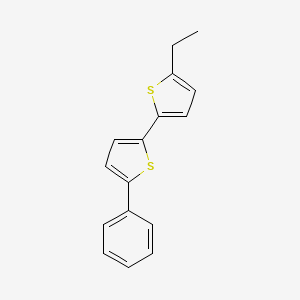
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
